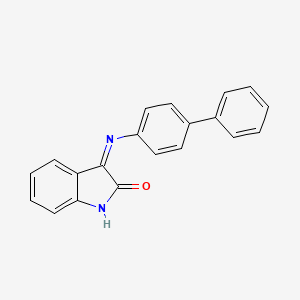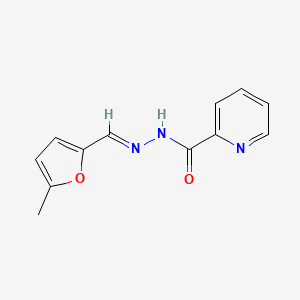![molecular formula C18H13BrO3S B11664997 4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B11664997.png)
4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylpropanoat ist eine organische Verbindung, die ein Bromatom, einen Benzothiophen-Rest und eine Propanoatestergruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylpropanoat erfolgt in der Regel in mehreren Schritten. Ein gängiger Ansatz ist die Bromierung einer Vorläuferverbindung, gefolgt von der Bildung des Benzothiophen-Rests und der anschließenden Veresterung zur Einführung der Propanoatgruppe. Spezielle Reaktionsbedingungen, wie die Verwendung von N-Bromsuccinimid (NBS) zur Bromierung und saure Bedingungen zur Veresterung, werden häufig eingesetzt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, ist entscheidend, um hohe Ausbeuten und Reinheit zu erreichen. Durchflussreaktoren und andere fortschrittliche Techniken können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylpropanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Das Bromatom kann durch andere Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH₃) und Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylpropanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und Pfade.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylpropanoat beinhaltet die Wechselwirkung mit molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen zu binden und so die Aktivität dieser Zielstrukturen zu modulieren und verschiedene biochemische Pfade zu beeinflussen. Detaillierte Studien zur Bindungsaffinität und -spezifität sind unerlässlich, um seine Wirkungen vollständig zu verstehen .
Wirkmechanismus
The mechanism of action of 4-BROMO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENYL PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylacetat
- 4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylbutanoat
- 4-Chlor-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylpropanoat
Einzigartigkeit
Die Einzigartigkeit von 4-Brom-2-[(Z)-(3-Oxo-1-benzothiophen-2(3H)-yliden)methyl]phenylpropanoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C18H13BrO3S |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
[4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] propanoate |
InChI |
InChI=1S/C18H13BrO3S/c1-2-17(20)22-14-8-7-12(19)9-11(14)10-16-18(21)13-5-3-4-6-15(13)23-16/h3-10H,2H2,1H3/b16-10- |
InChI-Schlüssel |
CADDMZOKBBAWIN-YBEGLDIGSA-N |
Isomerische SMILES |
CCC(=O)OC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Kanonische SMILES |
CCC(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B11664939.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)

![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664984.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664993.png)
![3-(4-fluorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664994.png)

